molecular formula C7H6F3NO2 B1484787 (4-(Difluoromethoxy)-5-fluoropyridin-2-yl)methanol CAS No. 1806275-47-7

(4-(Difluoromethoxy)-5-fluoropyridin-2-yl)methanol

Cat. No.: B1484787
CAS No.: 1806275-47-7
M. Wt: 193.12 g/mol
InChI Key: BLSHMCRZNDQVBK-UHFFFAOYSA-N
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Description

“(4-(Difluoromethoxy)-5-fluoropyridin-2-yl)methanol” is a chemical compound with the CAS Number: 1315361-55-7. It has a molecular weight of 175.13 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7F2NO2/c8-7(9)12-6-1-2-10-5(3-6)4-11/h1-3,7,11H,4H2 .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature. It should be stored at ambient temperature .

Scientific Research Applications

Heterogeneous Catalysis in Glycerol Conversion

Research by Deutsch, Martin, & Lieske (2007) explored the acid-catalysed condensation of glycerol, a renewable material, with various aldehydes and ketones to synthesize potential platform chemicals like [1,3]dioxan-5-ols. These compounds are significant as precursors for 1,3-propanediol derivatives, indicating the potential use of (4-(Difluoromethoxy)-5-fluoropyridin-2-yl)methanol in sustainable chemical synthesis.

Domino Reactions in Chemical Synthesis

Zhao et al. (2020) Zhao, Wang, Liu, Geng, & Wang developed a catalyst-free domino reaction using ethyl 4-hydroxyalkyl-2-ynoate and N-heteroaryl-methyl-N-2,2-difluoroethan-1-amine. This method synthesized specific furan derivatives, demonstrating the applicability of this compound in advanced organic synthesis and potential pharmaceutical applications.

Molecular Structure Analysis and DFT Study

Huang et al. (2021) Huang, Yang, Wu, Yang, Chen, Chai, & Zhao conducted a comprehensive study involving the synthesis and crystal structure analysis of compounds related to this compound. Their work, which included density functional theory (DFT) calculations, highlights the importance of this compound in understanding complex molecular structures and interactions.

Infrared Spectroscopy of Hydrogen-bonded Clusters

The study by Nibu, Marui, & Shimada (2006) on the infrared spectra of 2-fluoropyridine-methanol clusters provides insight into the behavior of this compound in hydrogen-bonded clusters. This research is crucial for understanding the molecular interactions and properties of such compounds in various environments.

Fluorescence Sensing Properties of Calix[4]arenes

Morakot et al. (2005) Morakot, Tomapatanaget, Ngeontae, Aeungmaitrepirom, & Tuntulani synthesized fluoroionophores derived from calix[4]arene and studied their fluorescence quenching by Na+. The inclusion of fluorinated compounds like this compound in such studies highlights their potential in developing sensitive fluorescence-based sensors.

Safety and Hazards

The safety information for this compound indicates that it may be harmful if swallowed, in contact with skin, or if inhaled. It is recommended to use personal protective equipment and ensure good ventilation when handling this compound .

Properties

IUPAC Name

[4-(difluoromethoxy)-5-fluoropyridin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2/c8-5-2-11-4(3-12)1-6(5)13-7(9)10/h1-2,7,12H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSHMCRZNDQVBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=C1OC(F)F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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